

2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxypyrimidine-4-carbaldehyde

Cat. No.: B112045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxypyrimidine-4-carbaldehyde**, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines available factual information with plausible synthetic methodologies and potential applications inferred from structurally related analogs.

Core Physicochemical Properties

2-Methoxypyrimidine-4-carbaldehyde is a substituted pyrimidine with the following identifiers and properties:

Property	Value	Source
CAS Number	164738-44-7	
Molecular Formula	C ₆ H ₆ N ₂ O ₂	
Molecular Weight	138.12 g/mol	
Purity	≥98%	
Storage Condition	2-8°C under an inert gas atmosphere	

Synthesis and Experimental Protocols


While a specific, detailed experimental protocol for the synthesis of **2-Methoxypyrimidine-4-carbaldehyde** is not extensively documented in publicly available literature, two primary synthetic routes can be postulated based on established methodologies for analogous pyrimidine and quinoline carbaldehydes.

Proposed Synthetic Route 1: Oxidation of 4-Methyl-2-methoxypyrimidine

A common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor.

Generalized Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-methoxypyrimidine (1 equivalent) in a suitable solvent, such as dioxane or a mixture of xylene and ethanol.
- Reagent Addition: Add an oxidizing agent (e.g., selenium dioxide, 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. If selenium dioxide is used, the resulting black selenium precipitate is removed by filtration through celite.
- Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **2-Methoxypyrimidine-4-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Methoxypyrimidine-4-carbaldehyde** via oxidation.

Proposed Synthetic Route 2: Nucleophilic Aromatic Substitution

Another viable approach involves the synthesis of a 2-chloro-pyrimidine-4-carbaldehyde intermediate, followed by a nucleophilic substitution with sodium methoxide.

Generalized Experimental Protocol:

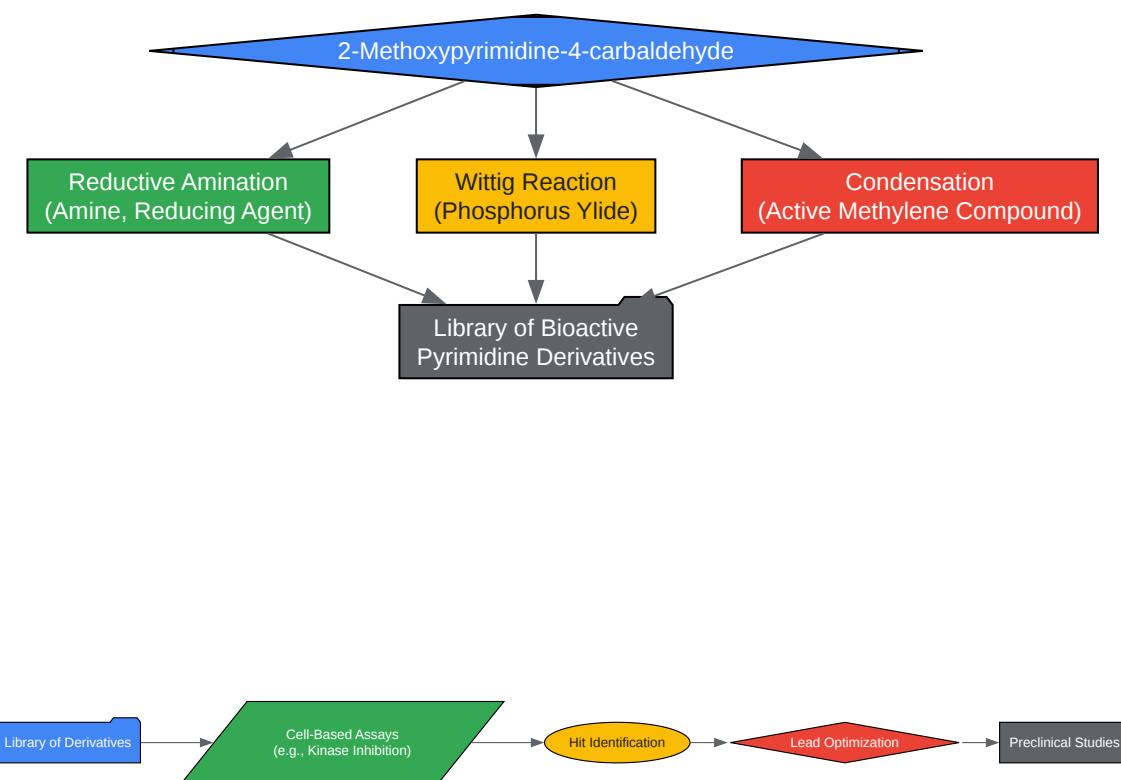
- Synthesis of 2,4-dichloropyrimidine-5-carbaldehyde: This intermediate can be prepared from 2-amino-4,6-dihydroxypyrimidine via a Vilsmeier-Haack formylation reaction.
- Selective Methoxylation:
 - Reaction Setup: Dissolve 2,4-dichloropyrimidine-5-carbaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask.
 - Reagent Addition: Add sodium methoxide (1 to 1.2 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating.

- Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure the selective substitution at the more reactive 2-position.
- Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Spectroscopic Data

No experimental spectroscopic data for **2-Methoxypyrimidine-4-carbaldehyde** is readily available in the searched literature. For research purposes, it is recommended to perform a full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) upon synthesis. The expected spectral features would include:

- ¹H NMR: Signals corresponding to the methoxy protons, the aldehyde proton, and the pyrimidine ring protons.
- ¹³C NMR: Resonances for the methoxy carbon, the aldehyde carbonyl carbon, and the carbons of the pyrimidine ring.
- IR: Characteristic absorption bands for the C=O stretching of the aldehyde, C-O stretching of the methoxy group, and C=N stretching of the pyrimidine ring.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.


Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of **2-Methoxypyrimidine-4-carbaldehyde** have not been reported, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide range of bioactive compounds. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

The aldehyde functional group in **2-Methoxypyrimidine-4-carbaldehyde** makes it a versatile building block for the synthesis of a diverse library of derivatives. The aldehyde can readily undergo various chemical transformations, such as:

- Reductive Amination: To introduce a variety of amine functionalities.
- Wittig Reaction: To form carbon-carbon double bonds.
- Condensation Reactions: With active methylene compounds to generate more complex heterocyclic systems.

These derivatization strategies allow for the exploration of the chemical space around the 2-methoxypyrimidine core, which is a valuable approach in the hit-to-lead optimization phase of drug discovery.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112045#2-methoxypyrimidine-4-carbaldehyde-literature-review\]](https://www.benchchem.com/product/b112045#2-methoxypyrimidine-4-carbaldehyde-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com